1,2,3,4-Tetrahydro-1,8-naphthyridine
CAS No.: 13623-87-5
Cat. No.: VC20965653
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13623-87-5 |
---|---|
Molecular Formula | C8H10N2 |
Molecular Weight | 134.18 g/mol |
IUPAC Name | 1,2,3,4-tetrahydro-1,8-naphthyridine |
Standard InChI | InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10) |
Standard InChI Key | ZCZVGQCBSJLDDS-UHFFFAOYSA-N |
SMILES | C1CC2=C(NC1)N=CC=C2 |
Canonical SMILES | C1CC2=C(NC1)N=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1,2,3,4-Tetrahydro-1,8-naphthyridine is characterized by its bicyclic structure containing two nitrogen atoms at positions 1 and 8, with a partially saturated ring system. The tetrahydro prefix indicates that four hydrogen atoms have been added to the basic naphthyridine structure, resulting in saturation of one of the rings.
Basic Chemical Information
The compound's fundamental properties are essential for understanding its behavior in chemical reactions and biological systems:
Structural Properties
The structure of 1,2,3,4-tetrahydro-1,8-naphthyridine comprises a bicyclic system with a partially saturated ring fused to a pyridine-like aromatic ring. The compound's reactivity is significantly influenced by the nitrogen atoms at positions 1 and 8. The N-1 position is part of the saturated ring and possesses secondary amine characteristics, while the N-8 position is incorporated into the aromatic ring, demonstrating pyridine-like properties.
This unique structural arrangement contributes to the compound's chemical versatility and reactivity. The secondary amine nitrogen can act as a nucleophile in various chemical transformations, while the pyridine-like nitrogen can participate in coordination chemistry and hydrogen bonding interactions. These structural features make 1,2,3,4-tetrahydro-1,8-naphthyridine valuable in medicinal chemistry and materials science applications.
Synthesis Methods and Approaches
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives has been extensively studied, with several methodologies developed to access these important heterocyclic scaffolds.
Traditional Synthetic Routes
Biological Activities and Applications
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has attracted considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.
Antioxidant Properties
Some analogues of tetrahydro-1,8-naphthyridines have demonstrated remarkable antioxidant capabilities. Research has shown that certain derivatives possess peroxyl radical trapping activity superior to alpha-tocopherol (vitamin E), suggesting potential applications as antioxidants in both pharmaceutical and industrial contexts. This activity makes them candidates for addressing oxidative stress-related conditions and diseases.
Receptor Modulation
Specific derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine have shown affinity toward cannabinoid receptors, indicating potential applications in developing therapeutics targeting the endocannabinoid system. This receptor binding capability may lead to novel treatments for pain, inflammation, and neurological disorders.
Pharmaceutical Development
The bicyclic heterocyclic structure of 1,2,3,4-tetrahydro-1,8-naphthyridine makes it a valuable scaffold for drug discovery programs. Some derivatives have been explored in the development of αVβ3 integrin antagonists, which have potential applications in treating conditions involving abnormal cell adhesion, such as certain cancers and inflammatory diseases .
Structure-Activity Relationships
Position of Substitution | Effect on Activity | Potential Applications |
---|---|---|
C-7 | Enhanced receptor binding | Cannabinoid receptor modulators |
C-2 (carbonyl introduction) | Modified pharmacokinetics | Improved drug-like properties |
N-1 | Altered hydrogen bonding | Enhanced target selectivity |
This structural versatility allows medicinal chemists to develop libraries of compounds with optimized biological activities and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. |
Structure-Related Derivatives
Several important derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine have been synthesized and characterized, each with unique properties and potential applications.
1,2,3,4-Tetrahydro-7-methyl-1,8-naphthyridine
Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Potential Functional Impact |
---|---|---|---|---|
1,2,3,4-Tetrahydro-1,8-naphthyridine | C₈H₁₀N₂ | 134.18 g/mol | Basic scaffold | Baseline activity |
1,2,3,4-Tetrahydro-7-methyl-1,8-naphthyridine | C₉H₁₂N₂ | 148.21 g/mol | Methyl at C-7 | Increased lipophilicity, electronic effects |
1,2,3,4-Tetrahydro-1,8-naphthyridin-2-one | C₈H₈N₂O | 148.16 g/mol | Carbonyl at C-2 | Enhanced H-bonding, altered reactivity |
These structural variations provide medicinal chemists with a toolbox for modulating the properties of the tetrahydronaphthyridine scaffold, enabling the development of compounds with targeted biological activities and improved pharmacokinetic profiles. |
Research Significance and Future Directions
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold continues to be an area of active research in both synthetic organic chemistry and medicinal chemistry.
Synthetic Methodology Development
Ongoing research focuses on developing more efficient and selective synthetic methodologies for preparing 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives. These efforts aim to improve reaction yields, reduce the environmental impact of the synthesis processes, and enable the preparation of more complex derivatives with specific substitution patterns.
The development of novel synthetic sequences, such as those utilizing the Horner–Wadsworth–Emmons reaction, represents a significant advancement in this field. These approaches offer advantages including reduced purification requirements and higher yields, making them attractive for both research and potential industrial applications.
Medicinal Chemistry Applications
The diverse biological activities exhibited by tetrahydro-1,8-naphthyridine derivatives suggest multiple potential therapeutic applications. Future research directions may include:
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Development of selective cannabinoid receptor modulators for treating pain, inflammation, and neurological disorders
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Exploration of antioxidant compounds based on the tetrahydronaphthyridine scaffold
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Design of integrin antagonists for oncology and inflammatory disease applications
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Investigation of structure-activity relationships to optimize biological activity and pharmacokinetic properties
Material Science Applications
Beyond medicinal chemistry, 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives may find applications in materials science, potentially serving as building blocks for:
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Coordination polymers and metal-organic frameworks
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Photoactive materials for optoelectronic applications
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Supramolecular assemblies utilizing the hydrogen bonding capabilities of the scaffold
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